

The Target Selectivity Profile of ITK Inhibitor 5: A Technical Guide

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Compound of Interest

Compound Name: *ITK inhibitor 5*

Cat. No.: *B12409979*

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Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade and plays a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the target selectivity profile of **ITK inhibitor 5**, also known as compound 27, a potent and selective covalent inhibitor of ITK.

Quantitative Selectivity Profile

ITK inhibitor 5 (compound 27) has demonstrated high potency for its primary target, ITK, with notable selectivity against the closely related kinase, Bruton's tyrosine kinase (BTK). The half-maximal inhibitory concentrations (IC₅₀) for these key targets are summarized in the table below. It is important to note that a comprehensive kinase selectivity panel for **ITK inhibitor 5** is not publicly available in the cited literature.

Kinase Target	IC ₅₀ (nM)	Reference
ITK	5.6	[1][2]
BTK	25	[1][2]

Table 1: In vitro inhibitory potency of **ITK inhibitor 5** (compound 27) against ITK and BTK.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound such as **ITK inhibitor 5**, based on the widely used ADP-Glo™ Kinase Assay. The specific protocol for **ITK inhibitor 5** was not detailed in the available public literature.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

- Recombinant human ITK or BTK enzyme
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compound (**ITK inhibitor 5**) at various concentrations
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well plates

- Plate reader capable of measuring luminescence

Procedure:

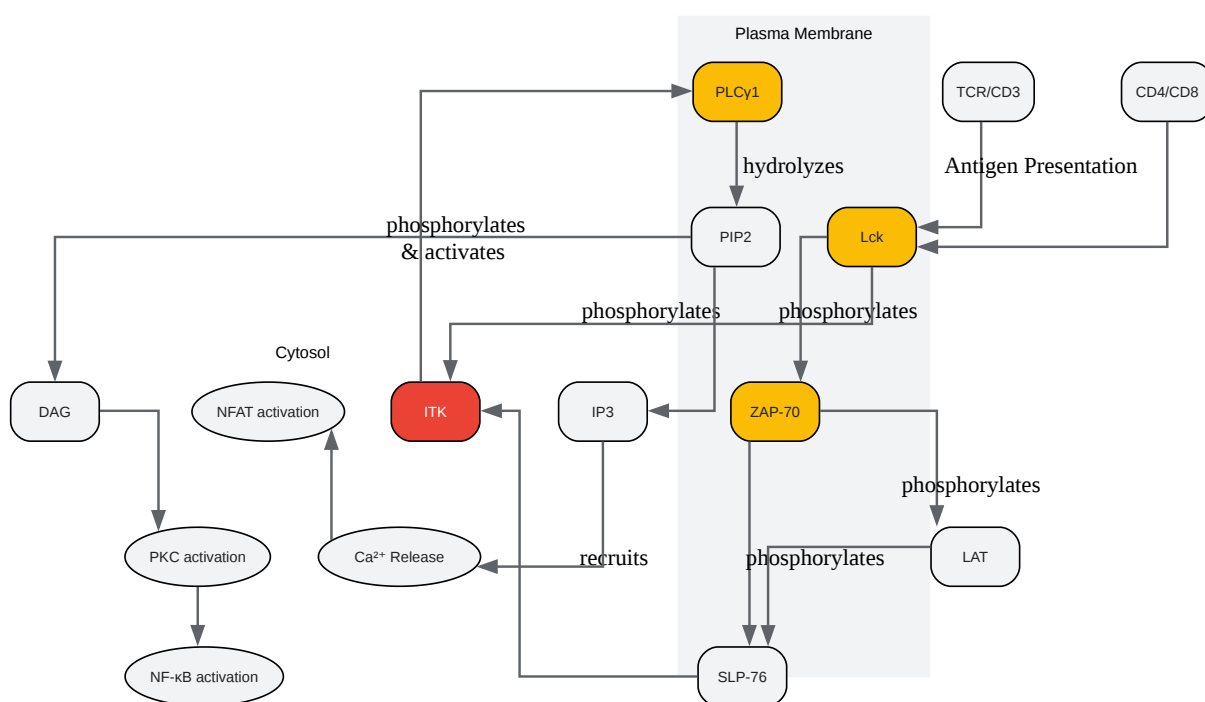
- Compound Preparation: Prepare a serial dilution of **ITK inhibitor 5** in a suitable solvent (e.g., DMSO).
- Reaction Setup:
 - Add kinase buffer to each well of a 384-well plate.
 - Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
 - Add the substrate to all wells.
 - Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP to each well.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (negative control) from all other readings.
 - Normalize the data to the positive control (100% activity).

- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

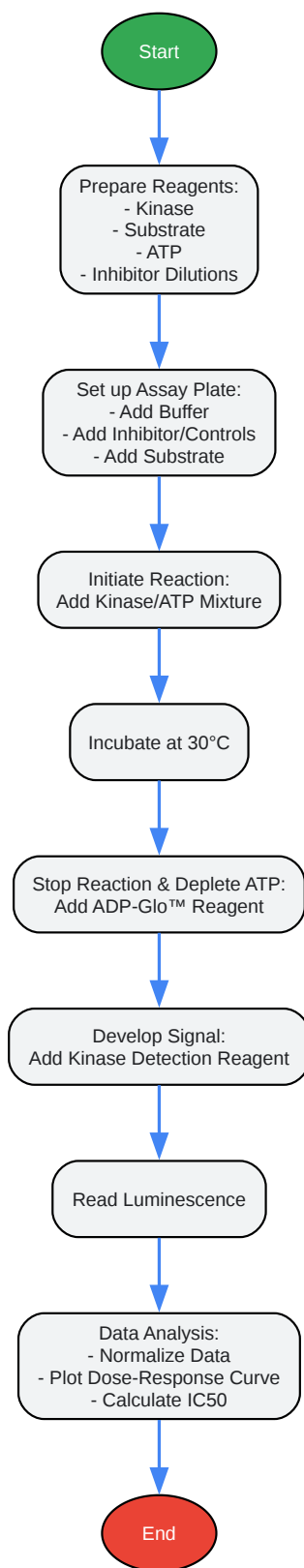


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ITK Signaling Pathway Downstream of the T-Cell Receptor.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in a typical biochemical assay to determine the inhibitory potential of a compound against a target kinase.



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Workflow for a representative kinase inhibition assay.

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